Dimethyl(3-(((2'-methyl(2,4'-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride
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Overview
Description
Dimethyl(3-(((2’-methyl(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride is a complex organic compound with a unique structure that includes bithiazole and sulfonium chloride moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-(((2’-methyl(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride typically involves multiple steps. The starting material, 2’-methyl-2,4’-bithiazole, is first synthesized through a series of reactions involving thiazole derivatives. The bithiazole compound is then reacted with a suitable sulfonium chloride precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(3-(((2’-methyl(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride can undergo various chemical reactions, including:
Oxidation: The bithiazole moiety can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonium chloride group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can result in a wide range of products depending on the nucleophile employed.
Scientific Research Applications
Dimethyl(3-(((2’-methyl(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl(3-(((2’-methyl(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride involves its interaction with molecular targets such as enzymes and receptors. The bithiazole moiety can bind to specific sites on proteins, altering their activity. The sulfonium chloride group can participate in ionic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2’-methyl-[2,4’-bithiazole]-4-carboxylate: A related bithiazole compound with different functional groups.
Dimethyl sulfonium chloride: A simpler sulfonium chloride compound without the bithiazole moiety.
Uniqueness
Dimethyl(3-(((2’-methyl(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride is unique due to the combination of bithiazole and sulfonium chloride groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
CAS No. |
80337-65-1 |
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Molecular Formula |
C13H18ClN3OS3 |
Molecular Weight |
364.0 g/mol |
IUPAC Name |
dimethyl-[3-[[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carbonyl]amino]propyl]sulfanium;chloride |
InChI |
InChI=1S/C13H17N3OS3.ClH/c1-9-15-11(8-18-9)13-16-10(7-19-13)12(17)14-5-4-6-20(2)3;/h7-8H,4-6H2,1-3H3;1H |
InChI Key |
GUXLYHLBSKJCDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C.[Cl-] |
Origin of Product |
United States |
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